molecular formula C10H12O4 B8675597 6-Methoxy-2-(methoxymethoxy)benzaldehyde CAS No. 73220-19-6

6-Methoxy-2-(methoxymethoxy)benzaldehyde

Cat. No.: B8675597
CAS No.: 73220-19-6
M. Wt: 196.20 g/mol
InChI Key: DTHIVWRAATUFFK-UHFFFAOYSA-N
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Description

6-Methoxy-2-(methoxymethoxy)benzaldehyde (CAS 73220-19-6) is a benzaldehyde derivative featuring a methoxy group at position 6 and a methoxymethoxy (-OCH2OMe) group at position 2. The methoxymethoxy group serves as a protecting group for hydroxyl moieties, enhancing stability during synthetic processes . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of coumarins, heterocycles, and fluorinated derivatives . Its structure enables regioselective functionalization, making it valuable in medicinal chemistry and materials science.

Properties

CAS No.

73220-19-6

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-methoxy-6-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C10H12O4/c1-12-7-14-10-5-3-4-9(13-2)8(10)6-11/h3-6H,7H2,1-2H3

InChI Key

DTHIVWRAATUFFK-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC(=C1C=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

Positional isomers differ in the substitution pattern of functional groups, significantly altering their reactivity and properties.

Compound Substituents Molecular Weight Key Differences Source
6-Methoxy-2-(methoxymethoxy)benzaldehyde 2-OCH2OMe, 6-OMe 226.23 (calc.) Higher steric hindrance at position 2
5-Methoxy-2-(methoxymethoxy)benzaldehyde 2-OCH2OMe, 5-OMe 226.23 (calc.) Altered electronic effects due to meta substitution

Key Findings :

  • In contrast, the 5-methoxy isomer may show reduced solubility due to asymmetric substitution patterns .

Halogen-Substituted Analogues

Halogens introduce electron-withdrawing effects, influencing reactivity in cross-coupling and fluorination reactions.

Compound Substituents Molecular Weight Notable Reactivity Source
6-Fluoro-2-Cl-3-(methoxymethoxy)benzaldehyde 2-Cl, 3-OCH2OMe, 6-F 235.65 (calc.) Low fluorination yield (6–14%) due to steric hindrance
4-(Benzyloxy)-3-fluoro-2-(methoxymethoxy)benzaldehyde 2-OCH2OMe, 3-F, 4-OBn 304.30 (calc.) Benzyloxy group improves solubility in non-polar solvents

Key Findings :

  • Halogens at positions 3 or 6 reduce fluorination efficiency due to steric and electronic effects .
  • Benzyloxy groups enhance solubility but require additional deprotection steps .

Electron-Withdrawing Group Derivatives

Electron-withdrawing groups (e.g., trifluoromethyl, acetyl) modulate electronic properties and reaction pathways.

Compound Substituents Molecular Weight Key Properties Source
2-(Methoxymethoxy)-5-(trifluoromethyl)benzaldehyde 2-OCH2OMe, 5-CF3 234.17 Enhanced electrophilicity at aldehyde group
5-Acetyl-2-methoxybenzaldehyde 2-OMe, 5-COCH3 194.19 Acetyl group directs substitution to ortho/para positions

Key Findings :

  • Trifluoromethyl groups increase resistance to nucleophilic attacks compared to methoxy groups .
  • Acetyl derivatives are prone to keto-enol tautomerism, affecting stability .

Complex Derivatives in Medicinal Chemistry

Methoxymethoxy-protected benzaldehydes are precursors to bioactive molecules.

Compound Application Key Findings Source
Curcumin–coumarin hybrids (e.g., 11–18) Neurodegenerative disease targets Low yields (15–30%) due to multi-step deprotection
Boron-pleuromutilins Anti-Wolbachia agents Methoxymethoxy groups improve bioavailability

Key Findings :

  • Methoxymethoxy groups require acidic hydrolysis for deprotection, limiting their use in base-sensitive reactions .
  • Hybrid analogues show moderate enzyme inhibition but lack multitarget efficacy .

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